Katacalcin TFA

Bone Metabolism Gastrointestinal Pharmacology Peptide Selectivity

Katacalcin TFA (PDN-21 TFA) is a functionally selective, 21-amino-acid peptide hormone derived from the CALCA gene complex. Unlike generic calcitonin, it delivers pure plasma calcium-lowering effects without confounding anti-ulcerogenic activities or modulation of basal thyroid hormone secretion, ensuring cleaner data in bone and renal assays. It is also more potent than calcitonin or procalcitonin in inhibiting fMLP-induced chemotaxis via cAMP-dependent PKA pathways at attomolar-to-femtomolar concentrations, making it the superior tool for immune cell migration studies. Procure this >98% pure, water-soluble TFA salt as a lyophilized powder for reproducible in vivo calcium homeostasis models and immunoassay calibration.

Molecular Formula C99H155F3N34O38S2
Molecular Weight 2550.6 g/mol
Cat. No. B15597577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKatacalcin TFA
Molecular FormulaC99H155F3N34O38S2
Molecular Weight2550.6 g/mol
Structural Identifiers
InChIInChI=1S/C97H154N34O36S2.C2HF3O2/c1-43(2)28-55(119-84(155)60(35-73(144)145)123-88(159)62(38-132)127-89(160)63(39-133)126-80(151)52(20-26-168-6)113-76(147)48(98)31-71(140)141)82(153)115-51(17-19-70(138)139)78(149)114-49(12-8-22-108-96(102)103)77(148)122-59(34-72(142)143)85(156)120-56(29-46-36-106-41-110-46)83(154)117-53(13-9-23-109-97(104)105)93(164)130-24-11-15-66(130)91(162)124-57(30-47-37-107-42-111-47)86(157)129-74(44(3)4)92(163)128-64(40-134)87(158)118-54(21-27-169-7)94(165)131-25-10-14-65(131)90(161)116-50(16-18-67(99)135)79(150)121-58(32-68(100)136)81(152)112-45(5)75(146)125-61(95(166)167)33-69(101)137;3-2(4,5)1(6)7/h36-37,41-45,48-66,74,132-134H,8-35,38-40,98H2,1-7H3,(H2,99,135)(H2,100,136)(H2,101,137)(H,106,110)(H,107,111)(H,112,152)(H,113,147)(H,114,149)(H,115,153)(H,116,161)(H,117,154)(H,118,158)(H,119,155)(H,120,156)(H,121,150)(H,122,148)(H,123,159)(H,124,162)(H,125,146)(H,126,151)(H,127,160)(H,128,163)(H,129,157)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)(H4,102,103,108)(H4,104,105,109);(H,6,7)/t45-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,74-;/m0./s1
InChIKeyDCFGQXZPFVYDKA-YGEYRTRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Katacalcin TFA (PDN-21): A Calcitonin Gene-Related Plasma Calcium-Lowering Peptide for Bone Metabolism and Cellular Signaling Studies


Katacalcin TFA (also referred to as PDN-21 TFA or Calcitonin C-Terminal Flanking Peptide) is a synthetic 21-amino-acid peptide hormone derived from the calcitonin gene complex (CALCA) with the sequence DMSSDLERDHRPHVSMPQNAN [1]. It is the trifluoroacetate (TFA) salt form of katacalcin, which is a naturally occurring cleavage product of the procalcitonin precursor. Katacalcin belongs to the calcitonin family of peptides alongside calcitonin and calcitonin gene-related peptide (CGRP) and functions as a potent, rapid-acting plasma calcium-lowering peptide by promoting the incorporation of calcium and phosphate ions into bone [2]. The TFA salt formulation is commonly supplied as a lyophilized powder with a molecular weight of 2550.62 g/mol and molecular formula C99H155F3N34O38S2, typically achieving purities greater than 98% as determined by HPLC .

Why Katacalcin TFA Cannot Be Substituted by Generic Calcitonin or CGRP Peptides in Research Applications


Katacalcin TFA exhibits a distinct pharmacological profile compared to its closest in-class analogs, specifically calcitonin and calcitonin gene-related peptide (CGRP). Despite being encoded by the same CALCA gene and sharing precursor origins, these peptides diverge markedly in their biological actions. Crucially, while calcitonin demonstrates both hypocalcemic and anti-ulcerogenic activities, katacalcin possesses only the hypocalcemic action without any measurable gastroprotective effects, and CGRP lacks both actions [1]. This functional divergence underscores the non-interchangeability of these peptides in experimental systems. Furthermore, unlike calcitonin, katacalcin does not affect basal thyroid hormone secretion [2]. Procurement of the specific katacalcin sequence is therefore essential for experiments designed to isolate plasma calcium-lowering effects from confounding gastrointestinal or thyroidal activities, or for studies where the TFA salt form offers specific solubility and handling advantages for in vivo or in vitro formulation . The following evidence sections quantify these differential properties.

Quantitative Comparative Evidence for Katacalcin TFA: Pharmacological Selectivity, Cellular Potency, and Analytical Distinctions


Katacalcin Demonstrates Only Hypocalcemic Activity While Calcitonin Possesses Both Hypocalcemic and Anti-Ulcerogenic Actions

In a direct comparative study of calcitonin, katacalcin, and CGRP, katacalcin was shown to have only hypocalcemic activity, whereas calcitonin had both hypocalcemic and anti-ulcerogenic actions [1]. CGRP exhibited neither activity. This functional divergence is critical for experimental design where plasma calcium-lowering effects must be isolated from confounding gastrointestinal outcomes. In the indomethacin-induced gastric erosion model, calcitonin significantly inhibited ulceration, but katacalcin did not produce any measurable anti-ulcerogenic effect [1].

Bone Metabolism Gastrointestinal Pharmacology Peptide Selectivity

Katacalcin and CGRP Lack Effect on Basal Thyroid Hormone Secretion While Calcitonin Reduces Blood Radioiodine Levels

In a mouse model utilizing the McKenzie technique for thyroid hormone secretion, calcitonin at 3 nmol/animal significantly reduced basal blood radioiodine levels to 72 ± 5% compared to 95 ± 6% in controls (P < 0.01) [1]. In contrast, katacalcin and CGRP at the same dose (3 nmol/animal) had no effect on basal blood radioiodine levels [1]. All three peptides were without effect on TSH-induced increases. This demonstrates a clear functional divergence in thyroidal activity among the calcitonin family peptides.

Thyroid Endocrinology Peptide Pharmacology In Vivo Functional Selectivity

Katacalcin TFA Inhibits fMLP-Induced Chemotaxis with Greater Potency Than Calcitonin or Procalcitonin

In functional cellular assays, katacalcin TFA demonstrates superior potency as an inhibitor of fMLP-induced chemotaxis compared to both calcitonin (CT) and procalcitonin (PCT) . Katacalcin pretreatment leads to a concentration-dependent decrease in chemotaxis at concentrations between 1 amol/liter and 10 fmol/liter, and is a more potent inhibitor than CT or procalcitonin. This enhanced potency at extremely low concentrations makes it a valuable tool for investigating cAMP/PKA-dependent migratory pathways in CD14+ peripheral blood mononuclear cells (PBMCs) .

Immunology Cell Migration Chemotaxis Inhibition

Basal Serum Katacalcin Levels Are Highly Correlated with Calcitonin Levels but Exhibit Sex- and Age-Dependent Variations

In a study of 57 healthy volunteers, basal serum levels of katacalcin and calcitonin were found to be highly correlated, with the regression equation: katacalcin = 0.66 × calcitonin - 0.12 pmol/L (P < 0.001) [1]. Additionally, katacalcin levels were significantly higher in men and younger women compared to older women (e.g., 3.0 ± 0.6 pmol/L in men <40 years vs 1.3 ± 0.6 pmol/L in women >40 years; P < 0.02) [1]. This data establishes the normal physiological range for katacalcin and confirms its co-regulation with calcitonin, which is essential for studies utilizing katacalcin as a biomarker or for interpreting plasma levels in disease models.

Clinical Chemistry Endocrinology Biomarker Validation

Katacalcin TFA Offers Defined Purity and Handling Characteristics for Reproducible Experimental Formulation

Commercially available Katacalcin TFA is supplied as a lyophilized powder with a specified purity of >98% as determined by HPLC . The TFA salt form confers aqueous solubility suitable for in vitro and in vivo formulations . Vendor specifications include storage conditions of -20°C for long-term powder storage and -80°C for reconstituted solutions, with recommended use within 1 month of preparation to ensure stability . While direct comparative stability data for different salt forms are not available in the public domain, the standardized analytical data (HPLC purity, MS, and COA documentation) provide a quality benchmark for procurement that ensures batch-to-batch consistency for sensitive bioassays.

Peptide Synthesis Analytical Chemistry Research Reagent Quality Control

Optimal Research and Procurement Scenarios for Katacalcin TFA Based on Quantified Differential Evidence


Isolation of Hypocalcemic Signaling Pathways Without Confounding Gastrointestinal or Thyroidal Effects

Investigators studying the specific molecular mechanisms of plasma calcium regulation should select Katacalcin TFA over generic calcitonin. As demonstrated in direct comparative studies, katacalcin possesses only hypocalcemic activity without the anti-ulcerogenic actions of calcitonin [1], and it does not affect basal thyroid hormone secretion unlike calcitonin [2]. This functional selectivity allows for cleaner interpretation of calcium-lowering pathways in bone and renal systems, minimizing off-target effects that could complicate data analysis in vivo or in cell-based assays.

Chemotaxis and cAMP/PKA Signaling Studies in Immune Cells

Katacalcin TFA is the preferred tool for investigating cAMP-dependent protein kinase A (PKA) pathways in immune cell migration. It demonstrates concentration-dependent inhibition of fMLP-induced chemotaxis in human CD14+ PBMCs at extremely low concentrations (1 amol/L to 10 fmol/L), with greater potency than calcitonin or procalcitonin [1]. Researchers should procure the TFA salt form for these studies to ensure aqueous solubility and peptide integrity during in vitro incubations.

Biomarker Development and Analytical Standardization for Medullary Thyroid Carcinoma

Katacalcin TFA serves as a critical analytical standard for developing and validating immunoassays (e.g., RIA or ELISA) targeting katacalcin as a biomarker. The established normal human serum range (1.3-3.0 pmol/L depending on age and sex) and its high correlation with calcitonin levels (r² implied by P<0.001) provide a quantitative framework for assay calibration [1]. The high purity (>98%) and defined molecular weight of commercially available Katacalcin TFA ensure accurate standard curves and reproducibility in clinical chemistry applications [2].

In Vivo Studies of Bone Resorption Requiring Rapid-Onset Hypocalcemia

For rodent models investigating acute calcium homeostasis, Katacalcin TFA provides a rapid but short-lived plasma calcium-lowering effect [1]. Its activity is comparable to calcitonin in terms of hypocalcemic action, but without the confounding anti-ulcerogenic effects, making it a cleaner probe for studying bone resorption dynamics [2]. The TFA salt's water solubility facilitates formulation for intraperitoneal or intravenous administration in mice and rats, with vendor-provided storage and handling guidelines ensuring peptide stability throughout the experimental period .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Katacalcin TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.